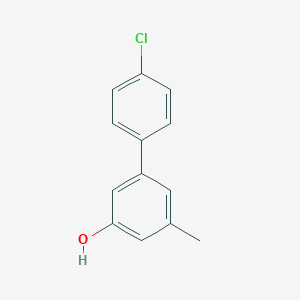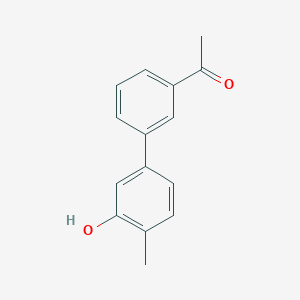
4-(3-Acetylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Acetylphenyl)-2-methylphenol, 95% (4-AP-2MP) is a phenolic compound with a wide range of applications in science, medicine, and industry. It is also known as 4-acetyl-2-methylphenol, 4-acetyl-2-methylphenol, 4-acetyl-2-methylphenol, and 4-methylphenol-3-acetate. It is a white, crystalline solid with a melting point of 115-117°C and a boiling point of 258-259°C. It is practically insoluble in water but soluble in most organic solvents. 4-AP-2MP is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an antioxidant and preservative in food and cosmetics.
Wissenschaftliche Forschungsanwendungen
4-AP-2MP has a wide range of applications in scientific research, including the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as an antioxidant and preservative in food and cosmetics. In addition, 4-AP-2MP is used in the synthesis of polymers, in the preparation of nanomaterials, and in the production of biodiesel. It is also used in the preparation of polymeric materials for use in drug delivery systems.
Wirkmechanismus
The mechanism of action of 4-AP-2MP is not fully understood. However, it is known to be an antioxidant, which means it can scavenge free radicals and inhibit the oxidation of other molecules. In addition, 4-AP-2MP has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other biological processes.
Biochemical and Physiological Effects
4-AP-2MP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other biological processes. In addition, 4-AP-2MP has been shown to have anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-AP-2MP in lab experiments is its low toxicity. It is non-toxic and non-irritating, making it safe to use in laboratory settings. In addition, 4-AP-2MP is relatively inexpensive and has a wide range of applications. However, it is not very soluble in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The potential future applications of 4-AP-2MP are vast. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. It could also be used in the development of new polymers and nanomaterials for use in drug delivery systems. In addition, it could be used to develop new methods of treating inflammation, cancer, and other diseases. Finally, it could be used to develop new methods of preserving food and cosmetics.
Synthesemethoden
4-AP-2MP can be synthesized by a variety of methods, including the Williamson ether synthesis, the acylation of 2-methylphenol, and the reductive acetylation of 2-methylphenol. The most common method is the acylation of 2-methylphenol with acetic anhydride in the presence of a catalyst, such as pyridine or triethylamine. This method yields 4-AP-2MP in yields of up to 95%.
Eigenschaften
IUPAC Name |
1-[3-(4-hydroxy-3-methylphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-8-14(6-7-15(10)17)13-5-3-4-12(9-13)11(2)16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMBXEAQEUFEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683797 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-21-9 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














